![molecular formula C10H11BrN2O B2744998 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 1529349-14-1](/img/structure/B2744998.png)
7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is a chemical compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .
Synthesis Analysis
The synthesis of benzodiazepines involves complex chemical reactions . While the specific synthesis process for “this compound” is not available, benzodiazepines are generally synthesized through a multi-step process involving various reagents .Molecular Structure Analysis
The molecular structure of benzodiazepines, including “this compound”, typically consists of a benzene ring fused to a seven-membered diazepine ring .Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including oxidations, reductions, and cross-coupling reactions . The specific reactions that “this compound” can undergo are not available.Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Synthetic Pathways and Crystal Structures
Researchers have developed methods for the synthesis of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one derivatives, focusing on variations in molecular structure that influence the assembly mode in crystals. For instance, variations in alkyl substituents lead to different crystalline forms and molecular conformations, highlighting the compound's versatility in synthetic chemistry (Kravtsov et al., 2012).
Crystal Structure and Ligand Behavior
The study of this compound and its complexes, such as with Cu(II), reveals significant insights into its crystal structure and ligand behavior, including the boat conformation of the benzodiazepine ring and coordination patterns in complexes (Višnjevac et al., 2003).
Applications Beyond Synthesis
Biological Activity
Investigations into the biological activity of this compound derivatives have focused on their affinity towards central nervous system receptors. Studies on derivatives reveal their potential as pharmacologically active agents, showing varying degrees of activity and providing a foundation for further drug development (Pavlovsky et al., 2007).
Pharmacological Properties
The exploration of pharmacological properties, particularly focusing on anxiolytic, anticonvulsant, and other therapeutic effects, has been a significant area of research. Derivatives of this compound have shown promise in binding to benzodiazepine and cholecystokinin receptors, suggesting their potential in treating various disorders (Andronati et al., 2002).
Molecular and Material Science Applications
Solid-Phase Synthesis
The development of efficient methods for the solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one scaffolds demonstrates the compound's applicability in creating structurally diverse products. This approach allows for high yields and purity, showcasing its utility in materials science (Zhang et al., 2004).
Microbiological Synthesis
The microbiological synthesis of this compound derivatives using immobilized actinomycetes points to bio-based methods of producing these compounds, offering sustainable alternatives to traditional chemical synthesis (Davidenko & Zabolotskaya, 1981).
Mecanismo De Acción
While the specific mechanism of action for “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .
Propiedades
IUPAC Name |
7-bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-8-4-7(11)2-3-9(8)13-10(14)5-12-6/h2-4,6,12H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQFYFSOELYSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)NC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.